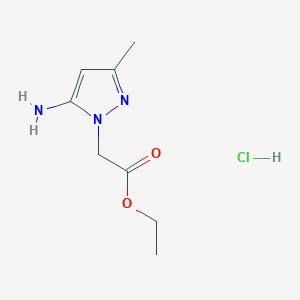
ethyl (5-amino-3-methyl-1H-pyrazol-1-yl)acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (5-amino-3-methyl-1H-pyrazol-1-yl)acetate hydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Mechanism of Action
Mode of Action
It’s known that pyrazole derivatives, to which this compound belongs, often interact with their targets by forming hydrogen bonds and aromatic interactions . This interaction can lead to changes in the target’s function, potentially influencing biological processes .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a wide range of biological activities, suggesting that they may affect multiple pathways
Result of Action
Pyrazole derivatives are known to exhibit a broad range of biological activities, suggesting that this compound may have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
Ethyl (5-amino-3-methyl-1H-pyrazol-1-yl)acetate hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes and proteins, facilitating the formation of more complex structures. For instance, it is used as a precursor in the synthesis of pyrazolo[1,5-a]pyrimidines, which are compounds with notable biological activities . The interactions of this compound with enzymes often involve the formation of hydrogen bonds and other non-covalent interactions, which stabilize the transition states and lower the activation energy of the reactions.
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of certain kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . This modulation can result in changes in gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis. Additionally, this compound can impact metabolic pathways by interacting with enzymes involved in glycolysis and the citric acid cycle .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. For example, it can inhibit the activity of certain proteases by binding to their active sites, preventing substrate access . Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species . Over extended periods, the compound may undergo hydrolysis or oxidation, leading to the formation of degradation products that can alter its biological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved metabolic function . At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and apoptosis . These adverse effects are often dose-dependent and can be mitigated by adjusting the dosage to optimal levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as aminotransferases and dehydrogenases, influencing the flux of metabolites through pathways like glycolysis and the citric acid cycle . The compound can also affect the levels of key metabolites, such as pyruvate and acetyl-CoA, by modulating enzyme activities and substrate availability .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its uptake into cells and its localization to specific cellular compartments. The compound’s distribution is influenced by factors such as its hydrophobicity, charge, and the presence of transport proteins that recognize its structure .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments, such as the mitochondria or the nucleus, through targeting signals and post-translational modifications . In these compartments, it can exert its effects on enzyme activities, gene expression, and metabolic processes, contributing to its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5-amino-3-methyl-1H-pyrazol-1-yl)acetate hydrochloride typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form 3-methyl-1H-pyrazole. This intermediate is then reacted with ethyl bromoacetate to yield ethyl (3-methyl-1H-pyrazol-1-yl)acetate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-amino-3-methyl-1H-pyrazol-1-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product is formed .
Major Products Formed
Major products formed from these reactions include nitro derivatives, hydrazine derivatives, and various substituted pyrazoles, which can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
Ethyl (5-amino-3-methyl-1H-pyrazol-1-yl)acetate hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
Ethyl (3-methyl-1H-pyrazol-1-yl)acetate: Lacks the amino group at the 5-position, resulting in different reactivity and biological activity.
5-Amino-3-methyl-1H-pyrazole:
3-Methyl-1H-pyrazole: Lacks both the amino and ethyl ester groups, making it less versatile in synthetic applications.
Uniqueness
Ethyl (5-amino-3-methyl-1H-pyrazol-1-yl)acetate hydrochloride is unique due to the presence of both the amino group and the ethyl ester group, which provide a balance of reactivity and solubility. This makes it a valuable intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals .
Properties
IUPAC Name |
ethyl 2-(5-amino-3-methylpyrazol-1-yl)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-3-13-8(12)5-11-7(9)4-6(2)10-11;/h4H,3,5,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZCHUUBLXYDAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC(=N1)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
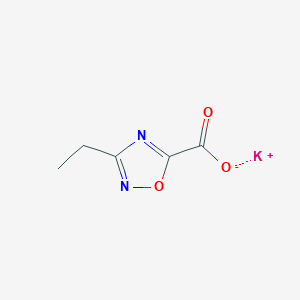
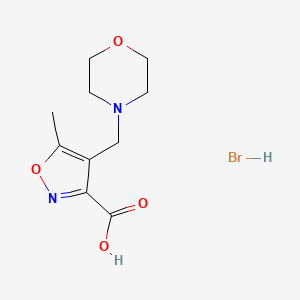
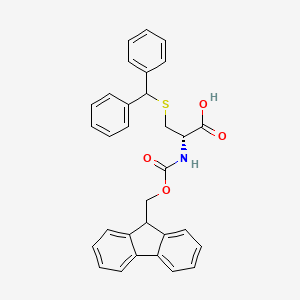
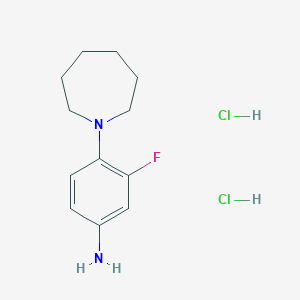
![[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]amine dihydrochloride](/img/structure/B6351045.png)
![2-Amino-3-[4-(dimethylamino)phenyl]propan-1-ol dihydrochloride](/img/structure/B6351052.png)
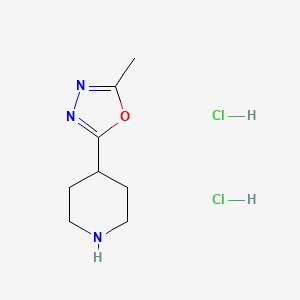
![[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine hydrochloride](/img/structure/B6351062.png)
![[(2-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/structure/B6351069.png)
![3-[(4-Fluorobenzyl)oxy]azetidine hydrochloride](/img/structure/B6351077.png)

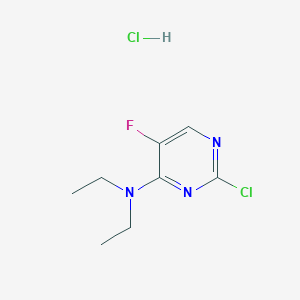
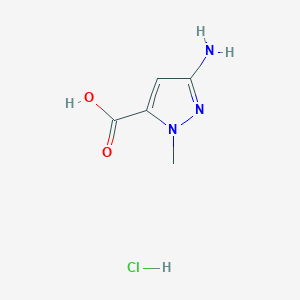
![[1-(1-Methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride](/img/structure/B6351091.png)
